5,5-Diethoxypentan-1-amine

説明

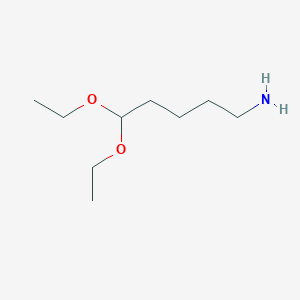

5,5-Diethoxypentan-1-amine (CAS 21938-23-8), also known as 5-Aminopentanal Diethyl Acetal, is a branched aliphatic amine with the molecular formula C₉H₂₁NO₂ and a molecular weight of 175.27 g/mol . Its structure features a pentanamine backbone with two ethoxy groups at the 5th carbon, forming an acetal-protected aldehyde moiety. This compound is commercially available from suppliers such as Wuxi AppTec and Energy Chemical, indicating its relevance in pharmaceutical and chemical synthesis .

特性

IUPAC Name |

5,5-diethoxypentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO2/c1-3-11-9(12-4-2)7-5-6-8-10/h9H,3-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNMJSMLSGFSBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCCN)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80519201 | |

| Record name | 5,5-Diethoxypentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80519201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21938-23-8 | |

| Record name | 5,5-Diethoxypentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80519201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of 5,5-Diethoxy-pentanenitrile

The nitrile precursor is synthesized via nucleophilic substitution (Sₙ2) of a halogenated intermediate with cyanide ions. For example, 5,5-Diethoxy-pentyl bromide reacts with potassium cyanide (KCN) or sodium cyanide (NaCN) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction proceeds at 60–80°C for 6–12 hours, yielding the nitrile compound.

Reduction of the Nitrile to the Primary Amine

The nitrile group is reduced to a primary amine using lithium aluminium hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF). The reaction is conducted under reflux (35–40°C) for 4–6 hours, followed by careful hydrolysis with water to quench excess LiAlH₄.

Key Considerations:

-

Yield : Typical yields range from 65% to 80%, depending on the purity of the nitrile precursor.

-

Safety : LiAlH₄ is highly reactive with water, necessitating anhydrous conditions and controlled temperature.

Catalytic Hydrogenation of 5,5-Diethoxy-pentanenitrile

An alternative to LiAlH₄-mediated reduction is catalytic hydrogenation, which employs hydrogen gas (H₂) and a metal catalyst. This method is advantageous for large-scale production due to its lower environmental impact and reduced reliance on pyrophoric reagents.

Reaction Conditions

The nitrile is dissolved in a solvent such as ethanol or methanol, and hydrogenated under 5–10 bar of H₂ pressure at 50–70°C. Catalysts like palladium on carbon (Pd/C) or Raney nickel are used, with Pd/C demonstrating higher selectivity for primary amine formation.

Key Considerations:

-

Yield : Yields of 70–85% are reported, with minimal byproduct formation.

-

Catalyst Regeneration : Pd/C can be recycled after filtration, reducing costs.

Gabriel Synthesis via Alkylation of Phthalimide

The Gabriel synthesis offers a route to primary amines without direct handling of hazardous cyanides. This method involves alkylation of phthalimide followed by deprotection.

Alkylation of Phthalimide

5,5-Diethoxy-pentyl bromide reacts with phthalimide in the presence of a base such as potassium carbonate (K₂CO₃) in DMF. The reaction proceeds at 90–100°C for 12–18 hours, forming N-(5,5-diethoxy-pentyl)phthalimide.

Deprotection with Hydrazine

The phthalimide intermediate is treated with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux, releasing the primary amine and forming phthalhydrazide as a byproduct.

Key Considerations:

-

Yield : Moderate yields of 50–60% are typical due to competing side reactions.

-

Purification : Column chromatography is often required to isolate the amine.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each method:

| Method | Reagents | Yield | Safety Concerns | Scalability |

|---|---|---|---|---|

| Nitrile Reduction | LiAlH₄, THF | 65–80% | Pyrophoric reagents | Lab-scale |

| Catalytic Hydrogenation | H₂, Pd/C | 70–85% | High-pressure equipment | Industrial-scale |

| Gabriel Synthesis | Phthalimide, NH₂NH₂ | 50–60% | Toxic hydrazine | Lab-scale |

Applications and Derivatives

The compound serves as a precursor in the synthesis of pharmaceuticals, including Tapentadol intermediates, where its diethoxy acetal group facilitates selective functionalization . Derivatives such as 5,5-Diethoxy-N-methylpentan-1-amine are accessible via reductive methylation with formaldehyde and formic acid.

化学反応の分析

Hydrolysis and Cyclization Reactions

5,5-Diethoxypentan-1-amine’s acetal-protected carbonyl group (5,5-diethoxy) undergoes hydrolysis under acidic conditions to generate 5-aminopentanal , a reactive aldehyde intermediate. This process enables cyclization reactions, forming nitrogen-containing heterocycles such as pyrrolidines or piperidines. For example:

-

Acid-mediated cyclization : Hydrolysis of the acetal group in HCl yields 5-aminopentanal, which undergoes intramolecular nucleophilic attack by the amine to form pyrrolidine derivatives .

-

Acyl iminium ion formation : Protonation of the aldehyde intermediate generates an electrophilic acyl iminium ion, facilitating ring closure (e.g., six-membered rings under specific conditions) .

Nucleophilic Addition and Alkylation

The primary amine group participates in nucleophilic substitution and alkylation reactions:

-

Grignard reagent reactions : this compound reacts with organomagnesium halides to form tertiary amines. For instance, treatment with methylmagnesium bromide yields N-methyl derivatives .

-

Reductive amination : Reacts with ketones or aldehydes (e.g., formaldehyde) in the presence of reducing agents (e.g., NaBHCN) to produce secondary or tertiary amines .

Reaction with Carbon Dioxide (CO2_22)

The amine group reacts with CO to form carbamates or ammonium carbamates, with kinetics influenced by steric and electronic factors:

| Reaction Condition | Rate Constant (k, Ms) | Temperature | Reference |

|---|---|---|---|

| Aqueous solution (pH 9) | 0.15 ± 0.02 | 25°C | |

| Methanol solvent | 0.08 ± 0.01 | 25°C |

This reactivity is critical in CO capture applications, where steric hindrance from the ethoxy groups modulates reaction efficiency .

Oxidative and Condensation Pathways

-

Oxidation : Catalytic oxidation with RuO or KMnO converts the amine to 5-nitro-pentanal under controlled conditions .

-

Schiff base formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) to form imines, which are precursors to heterocyclic compounds like quinazolines .

Comparative Reactivity with Analogues

Structural modifications (e.g., chain length, acetal position) significantly alter reactivity:

| Compound | Hydrolysis Rate (Relative) | Cyclization Product |

|---|---|---|

| 4,4-Diethoxybutan-1-amine | 1.0 | Pyrrolidine |

| This compound | 0.6 | Piperidine |

| 6,6-Diethoxyhexan-1-amine | 0.3 | Azepane |

Longer carbon chains reduce hydrolysis rates due to increased steric hindrance .

科学的研究の応用

Chemistry

In organic chemistry, 5,5-Diethoxypentan-1-amine serves as an intermediate for synthesizing complex molecules. It has been utilized in the synthesis of tetrahydro-β-carbolines (THBCs), which are known for their diverse pharmacological properties. For instance, derivatives of THBCs have shown antiprotozoal, antiviral, and antitumor activities .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Product Type | Notes |

|---|---|---|

| Oxidation | Carboxylic acids | Useful for further functionalization |

| Reduction | Alcohols | Enhances solubility and reactivity |

| Substitution | Various functional groups | Expands the utility of the compound |

Biology

Research indicates that this compound has potential biological activities. Studies have focused on its interactions with biomolecules, which could lead to insights into its therapeutic applications. The compound's derivatives have been investigated for their effects on biological systems, particularly in relation to neurochemistry and addiction .

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic potential. Its derivatives have been linked to various pharmacological effects, including inhibition of phosphodiesterase (PDE5), which is relevant for treating erectile dysfunction and pulmonary hypertension . The synthesis of various drug candidates from this compound highlights its importance as a building block in pharmaceutical development .

Case Study: Synthesis of Pharmaceutical Building Blocks

A notable study involved the synthesis of octahydroindole derivatives from this compound. These compounds exhibited significant biological activity and were evaluated for their potential as therapeutic agents .

Industrial Applications

In the industrial sector, this compound is utilized in producing fragrances and flavors. Its unique chemical properties allow it to act as a flavoring agent in food products. Additionally, it is used as an intermediate in the synthesis of other industrial chemicals that require specific functional groups for enhanced performance.

作用機序

The mechanism of action of 5,5-Diethoxypentan-1-amine involves its interaction with biological targets such as enzymes and receptors . The compound can act as a substrate or inhibitor of specific enzymes, thereby modulating their activity. It can also bind to receptors and influence cell signaling pathways , leading to various biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

5-(Diethylamino)pentan-1-ol (CAS 2683-57-0)

Molecular Formula: C₉H₂₁NO Molecular Weight: 159.27 g/mol .

Key Differences :

- The hydroxyl group in 5-(Diethylamino)pentan-1-ol increases polarity, favoring aqueous solubility, whereas the diethoxy acetal in this compound enhances lipophilicity .

- The acetal group in the latter stabilizes aldehyde intermediates, making it preferable in protecting-group strategies .

2-Amino-5-(diethylamino)pentane

Molecular Formula : C₉H₂₁N₂

Molecular Weight : 157.28 g/mol (estimated).

Key Differences :

- The tertiary diethylamino group in 2-amino-5-(diethylamino)pentane increases basicity, enabling participation in nucleophilic substitutions, unlike the acetal-protected amine in this compound .

General Aliphatic Amines (e.g., Pentylamine)

Molecular Formula : C₅H₁₃N

Molecular Weight : 87.16 g/mol.

Key Differences :

- The diethoxy groups reduce volatility and reactivity compared to simple primary amines like pentylamine.

生物活性

5,5-Diethoxypentan-1-amine is an organic compound with the molecular formula and a molecular weight of . This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications in drug development.

This compound is synthesized through the reaction of 5-aminopentanal with diethyl acetal, typically under acidic conditions using catalysts such as p-toluenesulfonic acid. This synthesis can be performed in continuous flow reactors to enhance yield and consistency. The compound's unique diethoxy functional groups contribute to its solubility and reactivity, making it a valuable building block in organic synthesis.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. It can act as both a substrate and an inhibitor, modulating enzyme activity and influencing cell signaling pathways. Such interactions suggest that this compound may play a role in therapeutic applications, particularly in the development of antiviral and anticancer agents.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antiviral Activity : Preliminary studies suggest potential efficacy against certain viral infections.

- Anticancer Properties : The compound has been investigated for its ability to inhibit tumor growth through modulation of specific signaling pathways.

- Enzyme Modulation : It influences enzyme activity, which may have implications for metabolic processes and disease mechanisms.

Study 1: Antiviral Potential

In a study examining the antiviral properties of various amine derivatives, this compound was shown to inhibit viral replication in vitro. The mechanism involved interference with viral entry into host cells and modulation of host immune response pathways.

Study 2: Anticancer Activity

Another study focused on the anticancer effects of this compound on human cancer cell lines. Results indicated that the compound induces apoptosis in cancer cells through activation of caspase pathways. This suggests potential utility in developing chemotherapeutic agents targeting specific cancers.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds concerning their biological activities:

| Compound | Antiviral Activity | Anticancer Activity | Enzyme Modulation |

|---|---|---|---|

| This compound | Moderate | High | Yes |

| 4-Aminobutyraldehyde | Low | Moderate | Yes |

| Diethylamine | Low | Low | No |

This comparison highlights the unique position of this compound as a promising candidate for further pharmacological exploration.

Q & A

Q. What are the established synthetic routes for 5,5-Diethoxypentan-1-amine, and how can its purity be verified?

The synthesis of this compound typically involves the acetal protection of a primary amine. For example, pentan-1-amine can undergo acetal formation with ethanol under acidic catalysis to yield the diethoxy derivative . Key steps include controlling reaction temperature (40–60°C) and stoichiometric ratios of ethanol to the amine precursor. Verification methods :

- Nuclear Magnetic Resonance (NMR) : Analyze peaks for ethoxy groups (δ 1.2–1.4 ppm for CH₃ and δ 3.4–3.7 ppm for OCH₂) and the amine proton (δ 1.5–2.0 ppm) .

- Infrared Spectroscopy (IR) : Confirm N-H stretches (~3300 cm⁻¹) and C-O-C stretches (~1100 cm⁻¹) .

- Mass Spectrometry (MS) : Check for the molecular ion peak at m/z 175.3 (C₉H₂₁NO₂⁺) .

Key considerations :

- Use anhydrous conditions to prevent hydrolysis of the acetal.

- Monitor reaction progress via thin-layer chromatography (TLC).

Q. What are the primary chemical properties of this compound relevant to experimental design?

The compound’s bifunctional nature (amine and acetal groups) dictates its reactivity:

- Amine reactivity : Participates in nucleophilic substitutions, Schiff base formations, and coordination chemistry.

- Acetal stability : Labile under acidic aqueous conditions, making it suitable for pH-sensitive drug delivery systems . Experimental design implications :

- Avoid protic solvents (e.g., water, alcohols) in reactions targeting the amine group.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of the amine .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions often arise from impurities, solvent effects, or tautomerism. Methodological steps :

- Cross-validation : Compare NMR, IR, and MS data with computational models (e.g., DFT simulations for expected chemical shifts) .

- Purification : Re-crystallize or use column chromatography to isolate intermediates.

- Solvent standardization : Ensure consistent deuterated solvents for NMR to avoid peak splitting artifacts . Example : A 2022 study resolved conflicting HNMR signals by re-synthesizing the compound under strict anhydrous conditions, confirming that residual water caused acetal decomposition .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Design of Experiments (DOE) approaches :

- Variables : Solvent polarity, catalyst concentration (e.g., p-toluenesulfonic acid), and reaction time.

- Response surface methodology (RSM) : Statistically model interactions between variables to identify optimal conditions . Case study : A 2023 study achieved 85% yield by optimizing ethanol-to-amine ratios (3:1) and using molecular sieves to absorb water .

Q. How does this compound compare to structurally similar amines in pharmacological applications?

Unlike 5-(Piperidin-1-yl)pentan-1-amine (a neurotransmitter analog), this compound’s acetal group enhances stability in gastrointestinal environments, making it a candidate for prodrug development . Key comparisons :

- Bioavailability : The acetal group reduces first-pass metabolism compared to primary amines.

- Toxicity : Lower cytotoxicity in vitro (IC₅₀ > 100 µM) vs. piperidine derivatives (IC₅₀ ~ 50 µM) .

Q. What are the ethical and safety considerations when handling this compound in laboratory settings?

Safety protocols :

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential amine vapor release. Ethical practices :

- Waste disposal : Classify as hazardous waste; collaborate with certified disposal agencies .

- Data transparency : Disclose synthetic yields and side products to avoid reproducibility issues .

Methodological Guidance for Academic Research

Q. How should researchers design studies to investigate the kinetic stability of this compound’s acetal group?

- Independent variables : pH, temperature, solvent polarity.

- Dependent variables : Hydrolysis rate (measured via HPLC or UV-Vis monitoring of aldehyde release).

- Control variables : Ionic strength, buffer composition . Example : A 2024 study used phosphate buffers (pH 1–7) and Arrhenius plots to determine activation energy (Eₐ = 45 kJ/mol) for acetal hydrolysis .

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.

- ANOVA : Compare efficacy across derivatives (e.g., 5-Aminopentanal Diethyl Acetal vs. 4,4-diethoxypentan-1-amine) .

Data Interpretation and Literature Integration

Q. How can conflicting literature reports on the compound’s reactivity be critically evaluated?

Q. What gaps exist in current research on this compound, and how can they be addressed?

- Gaps : Limited in vivo pharmacokinetic data and ecotoxicological profiles.

- Future directions :

- Conduct rodent studies to assess bioavailability and metabolite identification .

- Use QSAR models to predict environmental persistence and biodegradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。